7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3h)-one
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Overview
Description
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one typically involves the following steps:
Etherification: The methoxyethoxy group is introduced via etherification reactions, often using methoxyethanol as a reagent in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 7-(2-Methoxyethoxy)-6-aminoquinazolin-4(3H)-one.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.
Scientific Research Applications
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone: Known for its strong tyrosinase inhibitory activity.
2-Methoxyethanol: Used as a solvent and in the synthesis of various chemical compounds.
2-(2-Ethoxyethoxy)ethanol: A popular solvent for commercial applications.
Uniqueness
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nitro group and a methoxyethoxy group within the quinazolinone framework makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1012057-58-7 |
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Molecular Formula |
C11H11N3O5 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
7-(2-methoxyethoxy)-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H11N3O5/c1-18-2-3-19-10-5-8-7(4-9(10)14(16)17)11(15)13-6-12-8/h4-6H,2-3H2,1H3,(H,12,13,15) |
InChI Key |
PVRDEQDUHXKCET-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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